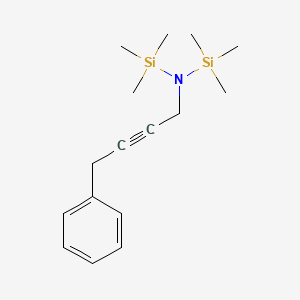
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in materials science, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various organosilicon derivatives
Scientific Research Applications
Chemistry
In chemistry, 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a protecting group for amines in organic synthesis.
Biology
In biological research, this compound may be used in the development of silicon-based biomaterials. These materials can be used in drug delivery systems and tissue engineering.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals. They can enhance the stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The phenylbutynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl amine
- Phenylbutynyl silane
Uniqueness
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and phenylbutynyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
91375-43-8 |
|---|---|
Molecular Formula |
C16H27NSi2 |
Molecular Weight |
289.56 g/mol |
IUPAC Name |
4-phenyl-N,N-bis(trimethylsilyl)but-2-yn-1-amine |
InChI |
InChI=1S/C16H27NSi2/c1-18(2,3)17(19(4,5)6)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,14-15H2,1-6H3 |
InChI Key |
HRZUFUQBYCPHHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CC#CCC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
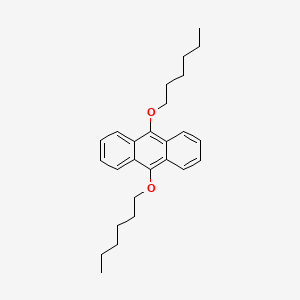
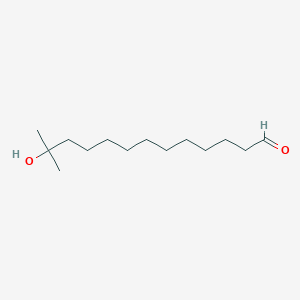

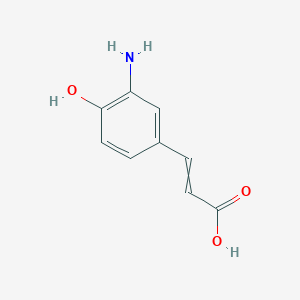
![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
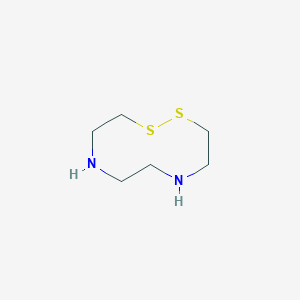
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)

![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
